molecular formula C20H32N2O5 B2935167 4-((2,4-Dimethoxyphenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid CAS No. 1047992-62-0

4-((2,4-Dimethoxyphenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid

Cat. No. B2935167
CAS RN: 1047992-62-0
M. Wt: 380.485
InChI Key: ONTBQPGIONSDIY-UHFFFAOYSA-N
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Description

4-((2,4-Dimethoxyphenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid, also known as DMOG, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMOG is a hypoxia-mimetic agent, meaning that it can simulate the effects of low oxygen levels in cells. This property has made DMOG a valuable tool for studying the cellular response to hypoxia and for investigating the role of hypoxia in various physiological and pathological conditions.

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

Research on similar compounds, such as 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, has detailed their molecular structure, confirming it through IR, NMR, and X-ray diffraction studies. Spectroscopic analysis, including FT-IR spectrum analysis and computational methods (DFT), has been employed to understand the vibrational wavenumbers, molecular stability, and electronic properties. Such studies highlight the compound's potential in molecular electronics and photonics due to its hyperpolarizability and electrostatic potential mapping, suggesting applications in nonlinear optics and electronic material science (Raju et al., 2015).

Vibrational Spectroscopic and Supramolecular Studies

The structural analysis of chloramphenicol derivatives, utilizing vibrational spectroscopy and DFT calculations, reveals significant insights into molecular interactions and bonding. Such studies underscore the importance of non-conventional hydrogen bonds, CH⋯O, CH⋯π, and π-π stacking, in determining molecular stability and interaction patterns. This indicates potential applications in designing supramolecular assemblies and understanding drug-substrate interactions (Fernandes et al., 2017).

Molecular Docking and Pharmacological Importance

Investigations into the molecular docking, vibrational, structural, and electronic properties of butanoic acid derivatives demonstrate their biological activity relevance. Through experimental and theoretical (DFT) analyses, these studies provide insights into the compounds' reactivity, stability, and potential as nonlinear optical materials. The pharmacological importance is further highlighted by auto-dock studies showing inhibitory effects on specific growth factors, suggesting applications in drug design and medicinal chemistry (Vanasundari et al., 2018).

Synthesis and Biological Activity

Research into the synthesis of new S-DABO and HEPT analogues, exploring their expected biological activity against HBV, demonstrates the compound's relevance in drug synthesis and antiviral research. This underscores the broader potential of structurally related compounds in contributing to the development of new therapeutic agents (Aal, 2002).

properties

IUPAC Name

4-(2,4-dimethoxyanilino)-2-(2-ethylhexylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O5/c1-5-7-8-14(6-2)13-21-17(20(24)25)12-19(23)22-16-10-9-15(26-3)11-18(16)27-4/h9-11,14,17,21H,5-8,12-13H2,1-4H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTBQPGIONSDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNC(CC(=O)NC1=C(C=C(C=C1)OC)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2,4-Dimethoxyphenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid

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